

# Application Notes and Protocols: Near-Infrared Fluorescent Probes for Biomolecule Detection

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These application notes provide an overview and detailed protocols for the use of near-infrared (NIR) fluorescent probes in the detection of various biomolecules. NIR probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence, and minimal photodamage to living samples.[1][2] This document focuses on activatable probes that exhibit a fluorescence response upon interaction with a specific biological target, enabling high-contrast imaging of enzymes, reactive oxygen species (ROS), and pH.[3][4][5][6]

## I. Overview of Selected NIR Fluorescent Probes

This section summarizes the key characteristics of representative NIR fluorescent probes for the detection of nitroreductase (NTR), pH, and  $\beta$ -galactosidase. These probes are selected based on their robust performance and well-documented applications in the literature.

## Quantitative Data of Selected NIR Fluorescent Probes

| Probe Name/Class       | Target Biomolecule     | Excitation (nm) | Emission (nm)                       | Quantum Yield ( $\Phi$ ) | Detection Limit | Key Features & Ref.  |
|------------------------|------------------------|-----------------|-------------------------------------|--------------------------|-----------------|--|
| Py-SiRh-NTR            | Nitroreductase (NTR)   | ~615            | ~670                                | -                        | -               | Excellent sensitivity and selectivity for NTR, enabling imaging of hypoxia in tumor cells. <a href="#">[7]</a>                                     |
| pH-Activatable Cyanine | pH                     | >700            | ~800 (acidic)                       | -                        | -               | Negligible fluorescence above pH 6, becomes highly fluorescent below pH 5. Ideal for imaging acidic organelles like lysosomes. <a href="#">[8]</a> |
| BODIPY-based Probe     | $\beta$ -galactosidase | ~530 (initial)  | 575 (initial), 730 (after reaction) | -                        | -               | Ratiometric detection of $\beta$ -galactosidase activity in cancer cells and tumor-  |

|          |                        |      |                |   |   |   |
|----------|------------------------|------|----------------|---|---|---|
|          |                        |      |                |   |   | bearing animals.[5]   |
|          |                        |      |                |   |   | A pan-tumor targeting probe for in vivo imaging and image-guided surgery.[1]  |
| ICG-p28  | Tumor Cells            | ~785 | ~820           | - | - | [9]   |
|          |                        |      |                |   |   | Enables high-contrast, multiplexed imaging of enzymatic activity in vivo with enhanced spatial and molecular precision. |
| ZJHD-LAP | Leucine Aminopeptidase | ~980 | >1000 (NIR-II) | - | - | [10]  |

## II. Signaling Pathways and Experimental Workflows

Visualizing the mechanism of probe activation and the experimental procedures is crucial for understanding and implementing these tools. The following diagrams, created using the DOT language, illustrate these processes.

### A. Mechanism of an Activatable NIR Probe for Enzyme Detection

This diagram illustrates the general mechanism of an enzyme-activated NIR probe. The probe exists in a quenched ("OFF") state and becomes fluorescent ("ON") after enzymatic cleavage of a recognition moiety.

Mechanism of an activatable NIR probe.

## B. Experimental Workflow for Live-Cell Imaging

This workflow outlines the key steps for staining and imaging live cells with a NIR fluorescent probe.

Workflow for live-cell imaging.

## C. Workflow for High-Throughput Screening (HTS)

This diagram illustrates a typical workflow for a fluorescence-based high-throughput screen to identify inhibitors of a target enzyme.

High-throughput screening workflow.

# III. Experimental Protocols

The following are detailed protocols for common applications of NIR fluorescent probes.

## A. Protocol for Live-Cell Imaging of Lysosomal pH

This protocol is adapted for a pH-activatable NIR probe that fluoresces in acidic environments.

Materials:

- pH-activatable NIR fluorescent probe
- Live cells (e.g., HeLa, MDA-MB-231)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Glass-bottom imaging dishes or coverslips
- Fluorescence microscope with appropriate NIR filter sets

#### Procedure:

- **Cell Seeding:** Seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[11\]](#)
- **Probe Preparation:** Prepare a stock solution of the NIR probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to the final working concentration (typically 1-10 µM, but should be optimized for the specific probe and cell line).
- **Cell Staining:**
  - Remove the culture medium from the cells and wash twice with warm PBS.[\[11\]](#)
  - Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C. Incubation times may need to be optimized.[\[8\]](#)
- **Washing:** Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
- **Imaging:**
  - Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
  - Immediately image the cells using a fluorescence microscope equipped with a NIR laser and appropriate emission filters.[\[12\]](#)
  - Acquire images in both the NIR channel and a brightfield or DIC channel for cell morphology.

## B. Protocol for In Vivo Tumor Imaging

This protocol provides a general guideline for using a tumor-targeting NIR probe for in vivo imaging in a mouse model.

#### Materials:

- Tumor-targeting NIR fluorescent probe (e.g., ICG-p28)[1][9]
- Tumor-bearing mice
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)[2]
- In vivo imaging system (e.g., LI-COR Odyssey CLx, IVIS system) with NIR capabilities[1]
- Sterile saline or PBS for probe dilution

#### Procedure:

- Probe Administration:
  - Dilute the NIR probe in sterile saline or PBS to the desired concentration.
  - Anesthetize the mouse.
  - Inject the probe solution intravenously via the tail vein. The optimal dose should be determined empirically for each probe and model.[1]
- Imaging:
  - At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and place it in the imaging system.
  - Acquire whole-body fluorescence images using the appropriate excitation and emission filter sets for the specific NIR probe. For ICG, excitation is typically around 785 nm and emission is captured above 820 nm.[1]
  - A white-light or photographic image should also be taken for anatomical reference.
- Data Analysis:
  - Use the imaging software to overlay the fluorescence signal on the photographic image.
  - Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

## C. Protocol for High-Throughput Screening of Enzyme Inhibitors

This protocol describes a fluorescence-based assay in a 96- or 384-well plate format to screen for enzyme inhibitors.

Materials:

- Purified enzyme of interest
- Enzyme-activatable NIR fluorescent probe
- Assay buffer
- Compound library dissolved in DMSO
- Microplates (e.g., 96-well, black, clear bottom)
- Fluorescence microplate reader with NIR detection capabilities

Procedure:

- Assay Preparation:
  - Dispense a small volume (e.g., 1-2  $\mu$ L) of each compound from the library into the wells of the microplate. Include appropriate controls (e.g., DMSO only for no inhibition, a known inhibitor for positive control).
  - Add the enzyme solution in assay buffer to all wells and briefly mix.
  - Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for compound-enzyme interaction.[\[13\]](#)
- Reaction Initiation and Measurement:
  - Prepare a solution of the NIR fluorescent probe in assay buffer.
  - Add the probe solution to all wells to initiate the enzymatic reaction.

- Immediately place the plate in a fluorescence microplate reader.
- Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) or at a single endpoint after a specific incubation time.[13]
- Data Analysis:
  - Calculate the rate of reaction for each well from the kinetic data.
  - Determine the percent inhibition for each compound relative to the DMSO control.
  - Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

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